Nona-2,4-dienoic acid
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Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nona-2,4-dienoic acid can be achieved through various organic synthesis methods. One common approach involves the reaction of ketene dithioacetal with aromatic ketone compounds to produce multi-substituted 2,4-dienamides . Another method involves the use of Pseudomonas cruciviae S93B1, which produces enzymes that can degrade aromatic hydrocarbons to form compounds like this compound .
Industrial Production Methods
Industrial production of this compound typically involves the use of biotechnological processes, where specific strains of bacteria are employed to catalyze the formation of the compound from precursor molecules. These processes are optimized for large-scale production to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Nona-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to form saturated fatty acids or other derivatives.
Substitution: The double bonds in the compound make it susceptible to substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method for reducing the compound.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of light or a catalyst.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which can be used in different applications.
Scientific Research Applications
Nona-2,4-dienoic acid has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and its interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on lipid metabolism.
Industry: It is used in the production of various chemicals and materials, including polymers and surfactants .
Mechanism of Action
The mechanism of action of nona-2,4-dienoic acid involves its interaction with specific enzymes and molecular targets. For example, in the 3-phenylpropionate catabolic pathway found in Escherichia coli, the compound undergoes meta-ring cleavage reactions catalyzed by enzymes like 2,3-dihydroxyphenyl-propionate 1,2-dioxygenase and 2-hydroxy-6-keto-nona-2,4-diene-1,9-dioate 5,6-hydrolase . These reactions lead to the formation of intermediates that are further processed in metabolic pathways.
Comparison with Similar Compounds
Nona-2,4-dienoic acid can be compared with other medium-chain fatty acids, such as:
Hexa-2,4-dienoic acid: Another medium-chain fatty acid with similar properties but a shorter carbon chain.
Decadienoic acid: A longer-chain fatty acid with ten carbon atoms and two double bonds.
2Z,4E-nonadienoic acid: A stereoisomer of this compound with different spatial arrangement of the double bonds.
These compounds share similar chemical properties but differ in their chain length, degree of unsaturation, and specific applications.
Properties
CAS No. |
21643-39-0 |
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Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
nona-2,4-dienoic acid |
InChI |
InChI=1S/C9H14O2/c1-2-3-4-5-6-7-8-9(10)11/h5-8H,2-4H2,1H3,(H,10,11) |
InChI Key |
YAWXLPDXHPHGPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CC=CC(=O)O |
Origin of Product |
United States |
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